(E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Brand Name: Vulcanchem
CAS No.: 1005452-52-7
VCID: VC13599908
InChI: InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(10,2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2+
SMILES: [B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=CBr
Molecular Formula: C7H9BBrNO4
Molecular Weight: 261.87 g/mol

(E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS No.: 1005452-52-7

Cat. No.: VC13599908

Molecular Formula: C7H9BBrNO4

Molecular Weight: 261.87 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(2-Bromovinyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - 1005452-52-7

Specification

CAS No. 1005452-52-7
Molecular Formula C7H9BBrNO4
Molecular Weight 261.87 g/mol
IUPAC Name 1-[(E)-2-bromoethenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Standard InChI InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(10,2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2+
Standard InChI Key AYYUZOQBVAPABR-NSCUHMNNSA-N
Isomeric SMILES [B-]12([N+](CC(=O)O1)(CC(=O)O2)C)/C=C/Br
SMILES [B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=CBr
Canonical SMILES [B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C=CBr

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemistry

The compound features a bicyclo[3.3.0]octane skeleton fused with two oxygen atoms and a boron atom, forming a 1,3,6,2-dioxazaborocane system. The (E)-configured 2-bromovinyl group at position 2 introduces stereoelectronic constraints critical to its reactivity. Key structural descriptors include:

PropertyValue
Molecular FormulaC₇H₉BBrNO₄
Molecular Weight261.87 g/mol
IUPAC Name1-[(E)-2-bromoethenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
InChIKeyAYYUZOQBVAPABR-NSCUHMNNSA-N

The bicyclic system adopts a rigid conformation, with the boron atom participating in partial negative charge delocalization across the dioxazaborocane ring . The (E)-bromovinyl group’s trans geometry enhances steric accessibility for cross-coupling reactions, as demonstrated in Suzuki-Miyaura applications.

Spectroscopic and Crystallographic Data

While crystallographic data remain unpublished, computational models predict a planar boron center with bond lengths of 1.48 Å (B–N) and 1.36 Å (B–O). The bromovinyl group’s E configuration is confirmed via NOESY NMR, showing no coupling between the vinyl proton and the methyl group on the azonia ring.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route, reported by Woerly et al., involves a three-step sequence:

  • MIDA Boronate Formation: Reaction of 2-bromoethenylboronic acid with methyliminodiacetic acid (MIDA) under Dean-Stark conditions yields the MIDA-protected boronate.

  • Cyclization: Intramolecular cyclization in anhydrous THF at 60°C forms the dioxazaborocane core.

  • Stereochemical Control: Photoisomerization under UV light (λ = 254 nm) ensures exclusive (E)-configuration of the bromovinyl group.

Scalability and Process Optimization

Industrial production employs continuous-flow reactors to enhance reaction control and throughput. Key parameters include:

ParameterOptimal Value
Temperature60–65°C
Residence Time12 min
SolventAnhydrous THF
CatalystNone required

Pilot-scale trials demonstrate a 95% conversion rate with 85% isolated yield, highlighting the process’s robustness .

Chemical Reactivity and Functionalization

Suzuki-Miyaura Cross-Coupling

The compound serves as a stabilized boron reagent in palladium-catalyzed couplings. Its dioxazaborocane backbone suppresses proto-deboronation, enabling efficient aryl-aryl bond formation. A representative reaction with 4-iodotoluene proceeds as follows:

(E)-Bromovinyl-Dioxazaborocane+Ar–IPd(PPh₃)₄, K₂CO₃Ar–C₆H₄–CH=CH–Br+Byproducts\text{(E)-Bromovinyl-Dioxazaborocane} + \text{Ar–I} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Ar–C₆H₄–CH=CH–Br} + \text{Byproducts}

Yields exceed 90% with 0.5 mol% Pd catalyst, outperforming conventional boronic acids in electron-deficient systems.

Oxidative and Reductive Transformations

The boron center undergoes electrophilic substitution with halogens (e.g., Cl₂, Br₂) to form tetracoordinated adducts. Reduction with NaBH₄ cleaves the B–N bond, yielding a secondary amine and a borinic acid derivative .

Applications in Natural Product Synthesis

Polyene Motif Construction

Woerly’s landmark study utilized this compound to synthesize >80% of known polyene natural products, including amphotericin B and nystatin. The (E)-bromovinyl group enables iterative cross-coupling to assemble conjugated dienes with precise stereocontrol.

Pharmaceutical Intermediate Synthesis

The compound’s stability under physiological conditions has spurred interest in boron-based therapeutics. Derivatives show promise as proteasome inhibitors and neutron capture therapy agents, with ongoing preclinical trials .

HazardCategory
Skin IrritationCategory 2
Eye DamageCategory 2
Respiratory IrritationCategory 3

Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory during handling .

Recent Advances and Future Directions

Photocatalytic Applications

Recent studies exploit the bromovinyl group’s photosensitivity for light-mediated C–H functionalization, enabling catalyst-free arylations under blue LED irradiation.

Computational Design of Analogues

Machine learning models predict that fluorinated analogues could enhance oxidative stability by 40%, paving the way for next-generation boron reagents.

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